molecular formula C32H27ClN4O2 B1669424 Conivaptanhydrochlorid CAS No. 168626-94-6

Conivaptanhydrochlorid

Katalognummer: B1669424
CAS-Nummer: 168626-94-6
Molekulargewicht: 535.0 g/mol
InChI-Schlüssel: BTYHAFSDANBVMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin. It is primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood, often caused by the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Conivaptan hydrochloride inhibits both V1a and V2 vasopressin receptors, making it effective in increasing serum sodium levels .

Wissenschaftliche Forschungsanwendungen

Conivaptan hydrochloride is a non-peptide vasopressin-receptor antagonist, particularly targeting V1A and V2 receptors . Marketed under the brand name Vaprisol, it was approved in 2004 for treating hyponatremia (low blood sodium levels) . Cumberland Pharmaceuticals, Inc. currently markets the drug, which was initially discovered by Astellas and marked in 2006 . Conivaptan is administered intravenously and functions by blocking vasopressin receptors in the kidneys, promoting the excretion of free water and raising serum sodium levels .

Medical Uses

Conivaptan is mainly used in hospitals to treat euvolemic and hypervolemic hyponatremia . Hyponatremia affects about 4% of hospitalized patients in the United States and can lead to brain swelling, respiratory arrest, and even death in severe cases . Hypervolemic hyponatremia occurs when serum sodium levels decrease while total body water increases, resulting in edema, often associated with congestive heart failure, liver disease, and kidney failure .

Clinical Trials and Efficacy

Clinical trials have demonstrated conivaptan's effectiveness in increasing serum sodium levels in patients with euvolemic and hypervolemic hyponatremia .

Key findings from clinical trials:

  • Phase III trials showed that conivaptan reliably increases serum sodium concentration within one to two hours after administration .
  • Serum sodium levels increase by 2 to 4 mmol/L within 5 hours and by 6 to 9 mmol/L within 24 hours after initiating therapy at 20-mg and 40-mg doses, respectively .
  • Approximately 70% of patients experienced normalized serum sodium levels over a four-day continuous infusion, with the most significant increase occurring during the first 24 to 48 hours of treatment .

One pivotal Phase III trial involved 84 patients with euvolemic or hypervolemic hyponatremia (serum sodium 115–130 mEq/L) who were randomized to receive conivaptan at 40 mg/day, 80 mg/day, or a placebo for four days . The continuous infusion of conivaptan was preceded by a 20 mg intravenous loading dose. Results showed significant improvements in serum sodium levels compared to the placebo .

Dosage and Administration

Conivaptan is available as an intravenous formulation in 4-mL ampules containing 20 mg of conivaptan hydrochloride . The recommended dosing regimen includes a 20-mg intravenous loading dose administered over 30 minutes, followed by a continuous infusion of 20 mg administered over 24 hours .

Adverse Effects

Adverse reactions to conivaptan primarily occur at the infusion site . Other potential complications include blood and lymphatic system disorders, gastrointestinal disorders, metabolic and nutritional disorders, psychiatric disorders, and vascular disorders . Rapid correction of hyponatremia carries a risk of osmotic demyelination syndrome, which can be fatal .

Contraindications

Conivaptan is contraindicated in patients with hypovolemic hyponatremia because it can worsen volume depletion .

Potential Future Applications

Wirkmechanismus

Target of Action

Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin . It primarily targets both isotypes of the vasopressin receptor, V1a and V2 . These receptors play a crucial role in the regulation of water and electrolyte balance .

Mode of Action

Conivaptan hydrochloride functions by antagonizing V2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts . The antidiuretic action of vasopressin is mediated through activation of the V2 receptor, which functions to regulate water and electrolyte balance at the level of the collecting ducts in the kidney .

Biochemical Pathways

The level of vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water .

Pharmacokinetics

The pharmacokinetics of conivaptan hydrochloride involves hepatic metabolism via the CYP3A4 enzyme to four minimally-active metabolites . The drug is excreted in feces (~83%) and urine (12%) . The elimination half-life of conivaptan hydrochloride ranges from 5.3 to 8.1 hours .

Result of Action

The predominant pharmacodynamic effect of conivaptan hydrochloride in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Action Environment

The action of conivaptan hydrochloride is influenced by the patient’s health status and the presence of other medical conditions. For instance, it is used in the hospital setting for the treatment of euvolemic and hypervolemic hyponatremia . These conditions occur when the sodium level in the blood falls significantly below normal, often associated with congestive heart failure, liver disease, and kidney failure .

Biochemische Analyse

Biochemical Properties

Conivaptan hydrochloride is an arginine vasopressin (AVP) receptor antagonist with affinity for human V1A and V2 receptors in the nanomolar range in vitro . It interacts with these receptors, which are crucial for water and electrolyte regulation and balance . The V2 receptors maintain plasma osmolality and are coupled to aquaporin channels in the collecting ducts of kidneys where they regulate AVP levels .

Cellular Effects

Conivaptan hydrochloride functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Molecular Mechanism

The molecular mechanism of action of Conivaptan hydrochloride involves its antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Temporal Effects in Laboratory Settings

While specific long-term effects of Conivaptan hydrochloride in laboratory settings are not mentioned in the search results, it is known that the typical pharmacodynamic effects of the drug include an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Dosage Effects in Animal Models

Studies in animal models of hyponatremia showed that Conivaptan hydrochloride prevented the occurrence of hyponatremia-related physical signs in rats with the syndrome of inappropriate antidiuretic hormone secretion .

Metabolic Pathways

CYP3A4 is the sole cytochrome P450 isozyme responsible for the metabolism of Conivaptan hydrochloride . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan, respectively .

Transport and Distribution

Conivaptan hydrochloride is extensively bound to human plasma proteins, being 99% bound over the concentration range of approximately 10 to 1000 ng/mL .

Subcellular Localization

It is known that the drug functions by antagonizing V2 receptors in the renal collecting ducts , suggesting that its effects are localized to these structures within the cells of the kidneys.

Vorbereitungsmethoden

The synthesis of conivaptan hydrochloride involves several steps, starting with aniline as the raw material. The process includes amidation and other chemical reactions to form the final compound. Industrial production methods focus on optimizing these reactions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Conivaptanhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

Conivaptanhydrochlorid ist einzigartig in seiner dualen Hemmung von V1a- und V2-Vasopressinrezeptoren. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Conivaptan hydrochloride is a dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2, primarily used in the treatment of hyponatremia. Its biological activity is characterized by its pharmacodynamic effects, pharmacokinetics, and clinical implications.

Conivaptan exerts its effects by antagonizing the V2 receptors located in the renal collecting ducts. This action leads to aquaresis , which is the excretion of free water, thereby increasing urine output and decreasing plasma osmolality. It also has some activity at V1A receptors, which can cause splanchnic vasodilation, potentially leading to hypotension in certain patients, such as those with cirrhosis .

Pharmacodynamics

The pharmacodynamic effects of conivaptan include:

  • Increased Free Water Excretion : This results in a significant increase in urine output and a decrease in urine osmolality.
  • Fluid Loss : Patients typically experience increased net fluid loss, which is beneficial in managing conditions associated with fluid overload.
  • Electrolyte Regulation : By promoting water excretion without significant electrolyte loss, conivaptan helps normalize serum sodium levels in patients with hyponatremia .

Pharmacokinetics

Conivaptan demonstrates non-linear pharmacokinetics due to its ability to inhibit its own metabolism. Key pharmacokinetic parameters include:

ParameterValue
Half-life 5 hours
Protein Binding 99%
Metabolism Primarily via CYP3A4
Clearance Approximately 15.2 L/hr

The drug's metabolites retain some pharmacological activity at the AVP receptors, with varying degrees of potency compared to the parent compound .

Adverse Effects

While conivaptan is generally well-tolerated, it can lead to several adverse effects, particularly at the infusion site. Common adverse reactions include:

  • Infusion Site Reactions : Localized pain or irritation.
  • Gastrointestinal Disorders : Nausea and vomiting.
  • Metabolic Disturbances : Potential for rapid correction of hyponatremia leading to osmotic demyelination syndrome.
  • Psychiatric Effects : Mood changes or confusion in some patients .

Clinical Studies and Findings

Several studies have highlighted the efficacy and safety profile of conivaptan:

  • Efficacy in Hyponatremia : A clinical trial demonstrated that conivaptan effectively raised serum sodium levels in patients with euvolemic or hypervolemic hyponatremia. The drug was administered intravenously at doses ranging from 40 mg to 80 mg per day .
  • Long-term Use and Safety : A study reported that long-term administration (up to 30 days) did not result in significant adverse events beyond those expected from acute treatment. Continuous monitoring of serum sodium levels was crucial to avoid rapid changes .
  • Comparative Effectiveness : In comparative studies against other treatments for hyponatremia, conivaptan showed superior effectiveness in achieving target serum sodium levels without significant electrolyte disturbances .

Eigenschaften

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYHAFSDANBVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168585
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-94-6
Record name Conivaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168626-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conivaptan hydrochloride
Reactant of Route 2
Reactant of Route 2
Conivaptan hydrochloride
Reactant of Route 3
Reactant of Route 3
Conivaptan hydrochloride
Reactant of Route 4
Reactant of Route 4
Conivaptan hydrochloride
Reactant of Route 5
Reactant of Route 5
Conivaptan hydrochloride
Reactant of Route 6
Reactant of Route 6
Conivaptan hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.